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An In-Depth Technical Guide to the Solubility Profile of 3-Cyclopropyl-5-isoxazolecarboxylic
Acid

Introduction
Overview of the Molecule: 3-Cyclopropyl-5-
isoxazolecarboxylic Acid
3-Cyclopropyl-5-isoxazolecarboxylic acid is a heterocyclic organic compound featuring an

isoxazole ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid at the

5-position. While this nomenclature is precise, the compound is often found in chemical

databases under the systematically equivalent name 5-Cyclopropyl-3-isoxazolecarboxylic acid,

corresponding to CAS Number 110256-15-0.[1][2][3] This guide will refer to the compound

under this CAS number to ensure consistency with available reference data.

The molecule's structure integrates three key functional moieties: a polar, aromatic isoxazole

ring, a lipophilic cyclopropyl group, and an ionizable carboxylic acid. This combination imparts a

distinct physicochemical profile that is critical to understand for applications in medicinal

chemistry and drug development.

The Critical Role of Solubility in Drug Development
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Aqueous solubility is a paramount physical property of an active pharmaceutical ingredient

(API). It governs the rate and extent of dissolution in the gastrointestinal tract, which is often

the rate-limiting step for oral absorption and subsequent bioavailability.[4] A poorly soluble

compound can lead to low and variable drug exposure, complicating clinical development and

potentially rendering an otherwise potent molecule therapeutically ineffective. Therefore, a

comprehensive understanding of an API's solubility profile across a physiologically relevant pH

range is a cornerstone of pre-formulation science.[5]

Objectives of this Guide
This technical guide provides a comprehensive framework for characterizing the solubility

profile of 3-Cyclopropyl-5-isoxazolecarboxylic acid. Authored from the perspective of an

application scientist, it aims to deliver not only standardized protocols but also the scientific

rationale behind the experimental choices. This document will cover:

The fundamental physicochemical properties of the molecule.

The influence of its constituent functional groups on solubility.

Detailed, self-validating protocols for determining thermodynamic solubility and pH-solubility

profiles.

Guidance on data interpretation and its implications for drug development.

Physicochemical Characterization
A thorough analysis of the molecule's structure is the first step in predicting and understanding

its solubility behavior.

Molecular Structure and Properties
The key physicochemical properties of 5-Cyclopropyl-3-isoxazolecarboxylic acid (CAS 110256-

15-0) are summarized below.
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Property Value Source(s)

CAS Number 110256-15-0 [1][2][3]

Molecular Formula C₇H₇NO₃ [1][2]

Molecular Weight 153.14 g/mol [1][2]

Appearance Solid [2]

Melting Point 96-100 °C [1][2]

Predicted pKa 3.46 ± 0.10 [1]

Impact of Key Moieties on Solubility
The overall solubility of the molecule is a composite of the contributions from its three primary

structural components.

The Isoxazole Ring: The isoxazole ring is a five-membered aromatic heterocycle containing

both nitrogen and oxygen. This imparts polarity and the capacity for hydrogen bonding,

where the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[6][7] The

aromatic nature of the ring system contributes to its stability. In drug design, the isoxazole

moiety is valued for its ability to improve pharmacokinetic profiles and participate in various

biological interactions.[8][9] Its inherent polarity suggests a favorable interaction with polar

solvents like water.[6]

The Carboxylic Acid Group: This is the most influential group regarding aqueous solubility. As

a weak acid, its ionization state is dictated by the pH of the surrounding medium.

At pH values significantly below its pKa (~3.46), the carboxylic acid will be predominantly

in its neutral, protonated form (-COOH). This form is less polar and is expected to have

significantly lower aqueous solubility. This is referred to as the intrinsic solubility (S₀).

At pH values above its pKa, the group will deprotonate to form the carboxylate anion (-

COO⁻). The resulting ionic charge dramatically increases the molecule's polarity and its

ability to interact with water, leading to a substantial increase in solubility.
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The Cyclopropyl Group: The cyclopropyl fragment is a small, rigid, and lipophilic (fat-loving)

alkyl group.[10] In medicinal chemistry, it is frequently incorporated to enhance metabolic

stability, improve binding to biological targets, and increase lipophilicity.[11][12] This

increased lipophilicity counteracts the hydrophilic contributions of the isoxazole and

carboxylate groups, effectively reducing the molecule's intrinsic aqueous solubility.

Foundational Solubility Concepts & Prediction
Intrinsic vs. Apparent Solubility
It is crucial to distinguish between two types of solubility. Intrinsic solubility (S₀) is the

equilibrium solubility of the free, un-ionized form of the compound in a saturated solution. For

an acidic compound like this one, S₀ is the solubility at a pH low enough to suppress ionization

completely (typically 2 pH units below the pKa). Apparent solubility is the total solubility of all

species (ionized and un-ionized) at a specific pH. For this molecule, the apparent solubility will

increase as the pH rises above the pKa.

The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described

by the Henderson-Hasselbalch equation. For a weak acid, the total apparent solubility (S_pH)

at a given pH can be related to its intrinsic solubility (S₀) and its pKa by the following equation:

SpH = S₀ * (1 + 10(pH - pKa))

This equation predicts that the solubility will increase tenfold for every unit increase in pH

above the pKa, which is a key characteristic to verify during experimental profiling.

Experimental Determination of the Solubility Profile
Rationale for Method Selection
To generate a robust and reliable solubility profile, the Thermodynamic (Equilibrium) Shake-

Flask Method is the gold standard.[13][14] This method measures the concentration of a

compound in a saturated solution after it has reached equilibrium, providing the most accurate

and thermodynamically stable solubility value. It is recommended by regulatory bodies like the

WHO for biopharmaceutics classification.[15] While other methods like potentiometric titration
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exist, the shake-flask approach is direct, universally accepted, and applicable to all types of

compounds.[16][17]

Protocol 1: Thermodynamic Intrinsic Solubility (S₀)
Determination
This protocol determines the baseline solubility of the neutral form of the molecule.

Principle: An excess amount of the solid API is agitated in an acidic buffer (pH ≤ pKa - 2) at a

constant temperature until equilibrium is achieved. The supernatant is then analyzed to

determine the concentration of the dissolved API.

Step-by-Step Methodology:

Buffer Preparation: Prepare a 0.01 N HCl buffer, which has a pH of 2.0. Verify the pH with a

calibrated meter. This pH is sufficiently below the predicted pKa of 3.46 to ensure the

compound is >99% un-ionized.

Sample Preparation: For each replicate (minimum n=3), weigh an amount of 3-Cyclopropyl-
5-isoxazolecarboxylic acid sufficient to create a slurry and ensure an excess of

undissolved solid remains at equilibrium (e.g., 2-5 mg) into a clean glass vial.

Incubation: Add a precise volume of the pH 2.0 buffer (e.g., 1-2 mL) to each vial. Seal the

vials securely.

Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled

environment set to 25°C (for standard solubility) or 37°C (for biorelevance).[15] Agitate at a

speed sufficient to keep the particles suspended without creating a vortex. A typical

equilibration time is 24-48 hours.

Trustworthiness Check: To confirm equilibrium is reached, samples can be taken at

multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when

consecutive measurements are within an acceptable variance (e.g., <5%).

Phase Separation: After equilibration, separate the undissolved solid from the saturated

solution. This is a critical step to avoid artificially high results. Use one of the following

methods:
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Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

Filtration: Filter the suspension using a low-binding syringe filter (e.g., 0.22 µm PVDF).

Note: A filter validation study should be performed to ensure the API does not adsorb to

the filter material.

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute it as necessary

with a suitable mobile phase or solvent. Quantify the concentration of the dissolved API

using a validated analytical method, such as High-Performance Liquid Chromatography with

UV detection (HPLC-UV).

Calculation: Calculate the intrinsic solubility (S₀) in mg/mL or µg/mL based on the measured

concentration and any dilution factors. Report the mean and standard deviation of the

replicates.

Diagram: Workflow for Intrinsic Solubility Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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